N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide” is a chemical compound. It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Sulfonamide derivatives, including compounds similar to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide," have been synthesized and characterized for various applications. Research led by Kyosuke Kaneda (2020) outlines the development of novel cyclic compounds containing aminobenzenesulfonamide. This work includes the synthesis of unique polyheterocyclic compounds and multifunctional cycloalkyne agents, demonstrating the potential of sulfonamide derivatives in the discovery of new pharmaceuticals and functional molecules (Kaneda, 2020).
Applications in Medicinal Chemistry
Sulfonamide derivatives have found applications in medicinal chemistry, evidenced by research on various sulfonamide-based compounds. A comprehensive review by He Shichao et al. (2016) discusses the development and medicinal applications of sulfonamide derivatives, including their roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and their use in treating neurological diseases (He Shichao et al., 2016).
Potential for Drug Discovery
The versatility of sulfonamide derivatives in drug discovery is highlighted by their inclusion in the synthesis of ligands for dopamine D2-like receptors. Research by Sikazwe et al. (2009) reviews the role of common pharmacophoric groups, including arylcycloalkylamines (phenyl piperidines and piperazines), in the potency and selectivity of binding affinity at D2-like receptors, indicating the significance of sulfonamide derivatives in developing antipsychotic agents (Sikazwe et al., 2009).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological and chemical properties of the compound and its targets.
Biochemical Pathways
It’s known that piperidine derivatives can be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these reactions would depend on the specific context and environment in which they occur.
Pharmacokinetics
The compound has a molecular weight of 26338 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that piperidine derivatives have a wide range of pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14-3-5-16(6-4-14)22(19,20)17-13-15-7-9-18(10-8-15)11-12-21-2/h3-6,15,17H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACNAXLYQQJDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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